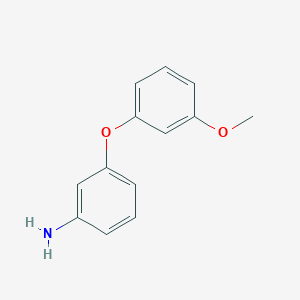

3-(3-Methoxyphenoxy)aniline

Description

Properties

IUPAC Name |

3-(3-methoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-15-11-5-3-7-13(9-11)16-12-6-2-4-10(14)8-12/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDGIXJAHNJZQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612010 | |

| Record name | 3-(3-Methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116289-64-6 | |

| Record name | 3-(3-Methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Methoxyphenoxy Aniline

Direct Reduction Pathways

A primary and efficient route to 3-(3-Methoxyphenoxy)aniline involves the direct reduction of its corresponding nitro precursor, 1-(3-Methoxyphenoxy)-3-nitrobenzene. This transformation is a cornerstone in the synthesis of aromatic amines from nitroaromatics. wikipedia.orgmasterorganicchemistry.com

Hydrogenation of 1-(3-Methoxyphenoxy)-3-nitrobenzene Precursors

The reduction of the nitro group in 1-(3-Methoxyphenoxy)-3-nitrobenzene to an amine is most commonly achieved through catalytic hydrogenation. masterorganicchemistry.comgoogle.com This method is widely favored in both laboratory and industrial settings for its high efficiency and selectivity. mdpi.comresearchgate.net The process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. masterorganicchemistry.com

A variety of catalytic systems are effective for the hydrogenation of nitroarenes. nih.gov The choice of catalyst is crucial for achieving high yield and selectivity. mdpi.com

Palladium on Carbon (Pd/C): This is one of the most extensively used catalysts for the hydrogenation of nitro groups. masterorganicchemistry.comresearchgate.net Its popularity stems from its high activity, selectivity, and the relatively mild conditions under which it operates. mdpi.comresearchgate.net Palladium is typically dispersed on a high-surface-area activated carbon support. masterorganicchemistry.com

Other Catalytic Systems: While Pd/C is common, other metals and supports are also effective. These include Platinum(IV) oxide (PtO₂), Raney nickel, and catalysts based on ruthenium, rhodium, or iridium. wikipedia.orgresearchgate.netresearchgate.net For instance, an air- and moisture-stable manganese catalyst has been shown to effectively hydrogenate nitroarenes under relatively mild conditions. nih.gov Iron metal in the presence of an acid is another classic method for this reduction. masterorganicchemistry.com

Table 1: Comparison of Catalytic Systems for Nitroarene Hydrogenation

| Catalyst System | Typical Substrate | Key Advantages | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Nitroarenes | High activity and selectivity, mild conditions | masterorganicchemistry.com, researchgate.net |

| Platinum(IV) oxide (PtO₂) | Aliphatic & Aromatic Nitro Compounds | Effective for a broad range of substrates | wikipedia.org |

| Raney Nickel | Aliphatic & Aromatic Nitro Compounds | Cost-effective, widely used industrially | wikipedia.org, masterorganicchemistry.com |

| Iron/Acid | Aromatic Nitro Compounds | Classic, inexpensive method | masterorganicchemistry.com |

Optimizing reaction parameters is essential for maximizing the yield and purity of the desired aniline (B41778). The key variables include temperature, hydrogen pressure, solvent, and catalyst loading. scispace.com

Temperature: Hydrogenation of nitrobenzene (B124822) is an exothermic reaction. scispace.com Temperatures are typically maintained in a range from room temperature up to 150°C. scispace.commdpi.com For example, using a maghemite-supported palladium catalyst, nitrobenzene conversion exceeded 99% at temperatures of 293 K (20°C) and 303 K (30°C). d-nb.info In a continuous-flow system with a Pd@SBA-15 catalyst, the optimal temperature was found to be 60°C. mdpi.com

Pressure: Hydrogen pressure is another critical parameter. It can range from atmospheric pressure to 80 bar or higher. nih.govscispace.com In one study, a pressure of 22.33 atm was predicted as optimal for achieving nearly 100% conversion of nitrobenzene to aniline using a ruthenium catalyst. scispace.com For a manganese-catalyzed system, a pressure of 80 bar of H₂ was used. nih.gov

Solvent: The choice of solvent can influence the reaction rate and selectivity. Polar solvents are often preferred. researchgate.net Common solvents include alcohols like methanol (B129727), ethanol, and isopropanol, as well as ethyl acetate (B1210297) and toluene. researchgate.netscispace.com The use of methanol as a solvent is common in liquid-phase hydrogenations. researchgate.net

Table 2: Optimization of Reaction Conditions for Nitrobenzene Hydrogenation

| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ru on Fullerene | 150 | 22.3 | Not Specified | ~100 | scispace.com |

| Mn-1 | 130 | 80 | Toluene | up to 97 | nih.gov |

| Pd@SBA-15 | 60 | 10 | Methanol | 99 | mdpi.com |

Nucleophilic Aromatic Substitution (SNAr) Strategies in Related Aryloxyanilines

An alternative synthetic approach involves a two-step sequence: the formation of the diaryl ether bond via a Nucleophilic Aromatic Substitution (SNAr) reaction, followed by the reduction of the nitro group. nih.gov This strategy is particularly useful for constructing diverse aryloxyaniline derivatives. nih.govzju.edu.cn

Reaction of Substituted Phenols with Halogenated Nitrobenzene Intermediates

The SNAr mechanism is central to this approach. wikipedia.org The reaction involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group (e.g., a halogen). wikipedia.orgmasterorganicchemistry.comlibretexts.org

In this context, a substituted phenol (B47542) (like 3-methoxyphenol) acts as the nucleophile, and a halogenated nitrobenzene (e.g., 1-chloro-3-nitrobenzene (B92001) or 1-fluoro-3-nitrobenzene) serves as the electrophilic aromatic substrate. nih.govwikipedia.org The presence of the nitro group is crucial as it activates the ring towards nucleophilic attack and stabilizes the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The Ullmann condensation is a classic example of such a copper-catalyzed reaction to form diaryl ethers from phenols and aryl halides. wikipedia.orggoogle.comscielo.org.mx Modern methods have improved upon the traditionally harsh conditions, allowing the reaction to proceed under milder temperatures with soluble copper catalysts or even palladium catalysts. wikipedia.orgacs.org

The general reaction is as follows: A phenol is treated with a base to form the more nucleophilic phenoxide, which then displaces the halide on the nitro-activated aromatic ring to form the diaryl ether. nih.gov

Subsequent Reduction of Nitro Groups to Aniline Moieties

Once the diaryl ether containing the nitro group, such as 1-(3-methoxyphenoxy)-3-nitrobenzene, is synthesized, the final step is the reduction of the nitro group to the corresponding aniline. nih.gov This transformation is identical to the process described in section 2.1.1.

The reduction can be carried out using various methods, including:

Catalytic Hydrogenation: Using catalysts like Pd/C, PtO₂, or Raney Ni with H₂ gas is a highly effective and clean method. masterorganicchemistry.commasterorganicchemistry.com

Chemical Reduction: Reagents such as sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous solution are commonly used for this reduction. nih.gov Other options include using metals like tin (Sn), iron (Fe), or zinc (Zn) in acidic media (e.g., HCl). masterorganicchemistry.com Trichlorosilane in the presence of a base has also been reported as a chemoselective method for reducing nitro groups without affecting other functional groups. google.com

This two-step sequence provides a versatile platform for the synthesis of a wide array of aryloxyanilines by varying the substituted phenol and the halogenated nitrobenzene starting materials. nih.govnih.gov

Influence of Reaction Parameters (e.g., Temperature Control, Solvent Selection, Catalysts like K₂CO₃, Cs₂CO₃)

The synthesis of phenoxy aniline structures is highly dependent on carefully controlled reaction parameters. Temperature, solvent choice, and the type of base or catalyst used are critical factors that influence reaction rate, yield, and purity by minimizing side product formation.

Temperature Control: Reaction temperatures are optimized based on the specific synthetic route. For nucleophilic aromatic substitution reactions, temperatures are often maintained between 60–80°C. For instance, the reduction of a nitro precursor to form an aniline is effectively carried out at 70°C. rsc.org In contrast, traditional Ullmann-type reactions historically required much harsher conditions, often exceeding 210°C. wikipedia.org Modern catalytic systems, however, have enabled these reactions to proceed at significantly lower temperatures.

Solvent Selection: The choice of solvent is crucial for ensuring that reactants are properly solvated, thereby enhancing reactivity. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are frequently employed in nucleophilic substitution and coupling reactions because they effectively solvate cations while leaving the nucleophile relatively free and reactive. rsc.org For reduction steps, such as the catalytic hydrogenation of a nitro group, solvents like ethyl acetate are commonly used. chemicalbook.com Mixed solvent systems, like a combination of tetrahydrofuran (B95107) (THF), methanol, and water, have also proven effective for reductions using iron powder. rsc.org

Catalysts and Bases: Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are fundamental in promoting the C-O bond formation required for the phenoxy structure. They act by deprotonating the phenol, making it a more potent nucleophile. Cs₂CO₃ is often favored due to its high solubility in organic solvents and its ability to effectively promote reactions, sometimes leading to higher yields compared to other bases. rsc.orgresearchgate.netresearchgate.net For example, the synthesis of a related bromo-methoxyphenoxy-nitrobenzene intermediate proceeded in 99% yield using Cs₂CO₃ in acetonitrile at 60°C.

The following table summarizes the influence of these parameters on relevant synthetic steps.

| Parameter | Effect and Common Conditions | Relevant Reaction Type(s) | Source(s) |

| Temperature | Controls reaction rate and selectivity. 60-80°C is common for substitutions; reductions may occur at room temperature or elevated temperatures (e.g., 70°C). | Nucleophilic Aromatic Substitution, Reduction | , rsc.org |

| Solvent | Affects reactant solubility and reactivity. Polar aprotic solvents (DMF, DMSO, Acetonitrile) are preferred for coupling/substitution. Ethyl acetate is used for hydrogenation. | Nucleophilic Aromatic Substitution, Coupling, Reduction | , , rsc.org |

| Base/Catalyst | K₂CO₃ and Cs₂CO₃ are used to deprotonate phenols for C-O bond formation. Cs₂CO₃ is often more effective due to better solubility and basicity. | Nucleophilic Aromatic Substitution, Ullmann Coupling | , rsc.org, researchgate.net |

Metal-Catalyzed Coupling Approaches

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds, which are central to the structure of this compound. These methods offer high efficiency and functional group tolerance compared to traditional techniques. researchgate.net

Copper-Catalyzed Coupling Reactions in Phenoxy Aniline Synthesis

Copper-catalyzed reactions, particularly the Ullmann condensation (or Ullmann-type reaction), are a cornerstone for the synthesis of diaryl ethers (C-O coupling) and diaryl amines (C-N coupling). wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an alcohol, amine, or thiol, promoted by copper. researchgate.net

The formation of the phenoxy aniline core can be envisioned through two copper-catalyzed disconnections:

C-O Coupling (Ullmann Ether Synthesis): Reacting a substituted aniline with a methoxyphenyl halide.

C-N Coupling (Goldberg Reaction): Reacting 3-methoxyphenol (B1666288) with a substituted haloaniline. wikipedia.org

Historically, these reactions required stoichiometric amounts of copper powder and very high temperatures. encyclopedia.publscollege.ac.in However, modern advancements have led to the use of soluble copper catalysts, often supported by ligands, which allow the reactions to proceed under milder conditions with greater efficiency. wikipedia.org The general mechanism is thought to involve the formation of a copper(I) species that undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the desired product. organic-chemistry.org

Alternative and Advanced Synthetic Routes

Beyond direct coupling methods, alternative strategies exist for constructing the this compound framework, including the transformation of functional groups on pre-assembled precursors.

Hydrolysis of Diazonium Salts Derived from Aniline Precursors

A versatile method for synthesizing phenols involves the hydrolysis of diazonium salts, which are themselves derived from primary aromatic amines. lkouniv.ac.inbyjus.com This two-step sequence first involves the diazotization of an aniline precursor, such as this compound itself or a related compound, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (typically below 5°C). byjus.com

The resulting diazonium salt is often unstable and is immediately subjected to hydrolysis by warming the aqueous solution, which decomposes the salt to form a phenol, releasing nitrogen gas. lkouniv.ac.in An advanced application of this method involves a two-phase system of cyclopentyl methyl ether (CPME) and water, which has been shown to produce high yields of phenols from the hydrolysis of diazonium salt intermediates, minimizing the formation of tar-like byproducts. encyclopedia.pubresearchgate.net For instance, 3-(4-nitrophenoxy)phenol (B3019501) was synthesized in 96% yield from its corresponding aniline precursor using this two-phase hydrolysis method. researchgate.net This approach is valuable for producing the phenol component of aryloxy phenols. encyclopedia.pub

Strategies for Constructing Aryloxy Phenols Relevant to the Compound's Core Structure

The synthesis of the m-aryloxy phenol core is a significant area of research, as direct substitution on phenol is often difficult to control to achieve meta-substitution. encyclopedia.pubmdpi.com Several strategies have been developed to construct this key structural motif.

Demethylation of m-Methoxy Phenols : A common route involves the demethylation of a precursor molecule containing a methoxy (B1213986) group to reveal the final phenol. This can be achieved using strong acids or through catalytic methods employing transition metals like palladium or copper. encyclopedia.pubmdpi.com Reagents such as boron tribromide (BBr₃) are also effective for this dealkylation. researchgate.netencyclopedia.pub

Nucleophilic Aromatic Substitution with Resorcinol (B1680541) : Another approach is the reaction between an aryl halide and resorcinol under basic conditions. encyclopedia.pubmdpi.com The deprotonated resorcinol acts as a nucleophile, displacing the halide on the aromatic ring to form the aryloxy phenol structure.

Multi-step Synthesis via Aromatization : A more complex route involves treating phenols with 3-chlorocyclohex-2-en-1-one (B1617263) in the presence of K₂CO₃. The resulting product is then brominated and subsequently aromatized to form the 3-(aryloxy)phenol. encyclopedia.pub

These varied strategies highlight the chemical ingenuity required to access meta-substituted aryloxy phenol derivatives, which are key precursors or structural analogs to this compound. encyclopedia.pubmdpi.comnih.gov

Chemical Reactivity and Transformation Studies of 3 3 Methoxyphenoxy Aniline

Reactivity of the Aniline (B41778) Functional Group

The aniline portion of the molecule, consisting of a primary amino group (-NH₂) attached to a benzene (B151609) ring, governs a significant part of its chemical reactivity. The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic, while also strongly activating the aromatic ring towards electrophilic substitution.

The nitrogen atom of the primary amine in 3-(3-Methoxyphenoxy)aniline can be alkylated to form secondary or tertiary amines. This transformation is a key step in the synthesis of many complex molecules. quora.comchemistrysteps.com Common methods include reaction with alkyl halides or the use of alcohols in "borrowing hydrogen" or "hydrogen autotransfer" methodologies, which are considered more sustainable. quora.com These reactions often employ catalysts based on transition metals like manganese or iridium. quora.comnih.gov For instance, reacting an aniline derivative with an alcohol in the presence of a suitable catalyst and base can selectively yield the mono-N-alkylated product. quora.comjove.com Over-alkylation to form the tertiary amine can occur but can often be controlled by adjusting reaction conditions.

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Benzyl alcohol | Manganese Pincer Complex Catalyst, t-BuOK, Toluene, 80°C | N-Benzyl-3-(3-methoxyphenoxy)aniline |

| This compound | Methyl iodide | Base (e.g., K₂CO₃), Acetonitrile (B52724) | N-Methyl-3-(3-methoxyphenoxy)aniline and N,N-Dimethyl-3-(3-methoxyphenoxy)aniline |

While the outline refers to esterification, primary amines like aniline react with carboxylic acids to form amides, not esters. This reaction, known as amidation or amide coupling, involves the formation of a new bond between the amine nitrogen and the carbonyl carbon of the carboxylic acid. The direct reaction between an amine and a carboxylic acid is challenging because the basic amine and acidic carboxylic acid readily form a non-reactive ammonium carboxylate salt. masterorganicchemistry.comlibretexts.org

To facilitate amide bond formation, the carboxylic acid must first be "activated". This is commonly achieved using coupling agents such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). libretexts.orgacs.orgacs.org These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, allowing the amine to attack the carbonyl carbon. libretexts.org Additives like 1-Hydroxybenzotriazole (HOBt) are often used with EDC to improve yields and prevent side reactions, especially with less reactive anilines. acs.org

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Acetic acid | EDC, HOBt (cat.), DIPEA, Acetonitrile, 40°C | N-(3-(3-Methoxyphenoxy)phenyl)acetamide |

| This compound | Benzoic acid | DCC, CH₂Cl₂, Room Temperature | N-(3-(3-Methoxyphenoxy)phenyl)benzamide |

The amino group (-NH₂) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). libretexts.orgnih.govnih.gov This is due to the nitrogen's lone pair of electrons, which can be donated to the benzene ring through resonance, increasing the electron density at the positions ortho and para to the amino group. nih.gov In this compound, the aniline ring is activated by both the amino group and the 3-methoxyphenoxy group (which is also an ortho, para-director, though its effect is transmitted through an oxygen atom and another ring).

The directing effects of the substituents on the aniline ring are as follows:

The -NH₂ group at position 1 strongly directs incoming electrophiles to positions 2, 4, and 6.

The -O(3-methoxyphenyl) group at position 3 is a deactivating group via induction but an activating group via resonance, also directing ortho and para. Its directing influence on the aniline ring is to positions 2, 4, and 6.

Given that both groups reinforce the activation of positions 2, 4, and 6, electrophilic substitution is expected to occur readily at these sites. Steric hindrance may favor substitution at the para position (position 4) and the less hindered ortho position (position 2) over the other ortho position (position 6). Due to the high reactivity of the aniline ring, reactions like bromination often proceed without a catalyst and can lead to polysubstitution. nih.gov

| Reaction | Reagent | Major Products |

|---|---|---|

| Bromination | Br₂ in H₂O or CCl₄ | 2,4,6-Tribromo-3-(3-methoxyphenoxy)aniline |

| Nitration | HNO₃, H₂SO₄ (controlled) | 4-Nitro-3-(3-methoxyphenoxy)aniline and 2-Nitro-3-(3-methoxyphenoxy)aniline |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-2-(3-methoxyphenoxy)benzenesulfonic acid |

Reductive amination is a versatile method for forming C-N bonds and is a primary route for the N-alkylation of amines. fishersci.co.uk This one-pot reaction involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. fishersci.co.uk this compound can serve as the amine component in this reaction.

A wide variety of reducing agents can be used, including borohydride reagents like sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. fishersci.co.uk The process avoids the isolation of the imine intermediate and is often more efficient and selective for producing mono-alkylated products compared to direct alkylation with alkyl halides. Modern methods may utilize flow reactors and avoid the handling of metal hydride reagents. fishersci.co.uk

| Carbonyl Compound | Reducing Agent/System | Product |

|---|---|---|

| Cyclohexanone | BH₃·THF / AcOH | N-Cyclohexyl-3-(3-methoxyphenoxy)aniline |

| Butyraldehyde | Pd/C, Ammonium Formate | N-Butyl-3-(3-methoxyphenoxy)aniline |

| Acetone | NaBH(OAc)₃ | N-Isopropyl-3-(3-methoxyphenoxy)aniline |

Reactivity of the Aryl Ether Linkage

The aryl ether bond (C-O-C) is generally strong and less reactive than the aniline functional group. However, it can be cleaved under forcing conditions.

Acidic Conditions: Aryl ether linkages are susceptible to cleavage under strong acidic conditions, particularly at elevated temperatures. masterorganicchemistry.comacs.org The mechanism typically begins with the protonation of the ether oxygen atom. acs.org This makes the adjacent carbon atom more electrophilic. The C-O bond then cleaves via an Sₙ1 or Sₙ2-like mechanism. For an aryl ether, cleavage usually occurs to form a phenol (B47542) and a carbocation from the other aryl group, if it can be stabilized. In the case of this compound, acid-catalyzed hydrolysis would likely yield 3-aminophenol (B1664112) and 3-methoxyphenol (B1666288). The reaction is essentially an acid-catalyzed hydrolysis of the ether bond. acs.org

Basic Conditions: The hydrolysis of simple, unactivated aryl ethers under basic conditions is generally not feasible. This is because the reaction would require the displacement of an aryloxide or alkoxide ion, which are strong bases and therefore poor leaving groups. Cleavage of the ether bond in this compound would not be expected to occur under typical basic hydrolysis conditions.

| Condition | Reagent | Reactivity | Potential Products |

|---|---|---|---|

| Acidic | Strong acid (e.g., HBr, HI, H₂SO₄), Heat | Cleavage of ether bond | 3-Aminophenol and 3-Methoxyphenol |

| Basic | Strong base (e.g., NaOH, KOH) | Generally unreactive | No reaction |

Demethylation of Methoxy (B1213986) Derivatives in Related Compounds

The cleavage of the methyl group from methoxy derivatives, particularly aryl methyl ethers, is a significant transformation in organic synthesis. This process, known as O-demethylation, converts a methoxy group (-OCH₃) into a hydroxyl group (-OH), often requiring harsh reaction conditions due to the stability of the C-O bond. chem-station.comtandfonline.com For complex molecules related to this compound, which contains two such methoxy groups, selective and efficient demethylation is crucial.

A variety of reagents have been developed for this purpose. Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for cleaving aryl methyl ethers. The reaction typically starts at low temperatures (e.g., -78°C) and is gradually warmed. The mechanism involves the formation of a complex between the ether oxygen and the boron atom, followed by a nucleophilic attack of the bromide ion on the methyl group. chem-station.com Strong Brønsted acids, such as 47% hydrobromic acid (HBr), can also effect demethylation, usually at elevated temperatures around 130°C. chem-station.com The mechanism proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion. chem-station.com

Alternative methods that avoid strong acids have also been developed. The use of alkyl thiols, such as the odorless 1-dodecanethiol, in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) at 130°C provides good yields. chem-station.com Another approach involves using 3-mercaptopropionic acid, which is noted for being a weakly odorous thiol equivalent, making it more convenient for laboratory use. google.com Furthermore, regioselective demethylation can be achieved using specific reagents like aluminum chloride, which can selectively cleave the p-methoxy group in certain phenolic esters and diaryl ketones. google.com

Biocatalytic methods offer a milder and more selective alternative to chemical demethylation. acs.org For instance, oxidative enzymes like monooxygenases and fungal peroxygenases can catalyze O-demethylation using molecular oxygen or hydrogen peroxide. acs.org An oxygen-independent pathway utilizing a cobalamin-dependent veratrol-O-demethylase (VdmB) has also been demonstrated, which can achieve regioselective monodemethylation of various aryl methyl ethers. acs.org

Table 1: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent/Method | Typical Conditions | Mechanism/Type | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane, -78°C to RT | Lewis Acid | chem-station.com |

| Hydrobromic Acid (HBr) | 47% aqueous solution, ~130°C | Brønsted Acid | chem-station.com |

| 1-Dodecanethiol | NMP or DMSO, 130°C, base | Nucleophilic Thiol | chem-station.com |

| Aluminum Chloride (AlCl₃) | Organic solvent, RT | Lewis Acid | google.com |

| Veratrol-O-demethylase | Biocatalytic | Enzyme (Methyltransferase) | acs.org |

Oxidation Reactions

The oxidation of aminophenol and aniline derivatives is a well-established route to forming highly reactive quinone species, such as quinone imines and benzoquinones. nih.govrsc.orgresearchgate.net In compounds like this compound, the aniline moiety is susceptible to oxidation, which can lead to the formation of corresponding quinone derivatives. The oxidation of o- and p-aminophenols is a common method for generating o- and p-quinone imines, respectively. acs.org These are often transient and highly reactive intermediates in organic synthesis. nih.gov

A variety of oxidizing agents can be employed for this transformation. Classical metal oxidants like potassium ferricyanide, iron(III), and cerium(IV) are effective. rsc.orgacs.org Hypervalent iodine compounds, such as (diacetoxyiodo)benzene (DAIB), are also used to generate o-benzoquinone imines in situ from o-aminophenols. nih.gov The oxidation of p-aminophenol with potassium ferricyanide has been shown to yield NN′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine, a product formed from three molecules of the starting p-aminophenol. rsc.orgrsc.org

The reaction pathway and final products can be influenced by the reaction conditions, particularly the pH. rsc.org In the oxidation of 3-methoxy-4-tert-butylaniline with potassium ferricyanide or silver oxide, a variety of products were formed, including an azobenzene, phenazines, and upon chromatographic separation, N-aryl-p-quinone imines. rsc.org This highlights the complexity of oxidation reactions with substituted anilines.

Enzyme-catalyzed oxidation presents a greener alternative to conventional chemical oxidants. nih.gov Horseradish peroxidase, for example, can catalyze the oxidation of aminophenols to quinone imines in aqueous conditions at ambient temperature and pH. nih.govacs.org Furthermore, the oxidation of aniline itself can lead to p-benzoquinone as an alternative reaction to polymerization, a process that has been used in industrial applications. researchgate.netresearchgate.net

Table 2: Oxidizing Agents for the Formation of Quinone Derivatives from Anilines/Aminophenols

| Oxidizing Agent | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Potassium Ferricyanide | p-Aminophenol | Benzoquinone di-imine | rsc.org |

| (Diacetoxyiodo)benzene | o-Aminophenol | o-Quinone imine | nih.gov |

| Silver Oxide | Substituted Aniline | N-Aryl-p-quinone imines | rsc.org |

| Horseradish Peroxidase | o-Aminophenol | o-Quinone imine | nih.gov |

| Potassium Dichromate | Aniline | p-Benzoquinone | researchgate.net |

Investigating Reaction Kinetics and Mechanisms

Pseudo-first-order kinetics are often employed to simplify the study of second-order reactions, where the rate is dependent on the concentration of two different reactants. utexas.edu By holding the concentration of one reactant in large excess, its concentration can be considered constant throughout the reaction. libretexts.org This allows the reaction to be treated as a first-order process, and a pseudo-first-order rate coefficient (k') can be determined. utexas.edulibretexts.org This technique is valuable for studying the kinetics of reactions involving methoxyphenyl compounds, such as the aminolysis or substitution reactions of this compound.

In a typical kinetic study performed under pseudo-first-order conditions, the concentration of a substrate (e.g., an aniline derivative) is kept in significant excess (at least 20 times) compared to the other reactant. koreascience.kr The rate of the reaction is then monitored over time, often using spectrophotometry. koreascience.krresearchgate.net The pseudo-first-order rate constant (k_obs) can be calculated from the linear plot of ln(A∞ − A_t) versus time, where A represents absorbance. koreascience.kr

This approach has been successfully used to investigate the Michael-type addition of substituted anilines to 3-butyn-2-one and the reduction of various metal complexes. koreascience.krresearchgate.net The determined pseudo-first-order rate constants provide insight into the reaction mechanism and the influence of substituents on reactivity. koreascience.krorientjchem.org For example, in the oxidation of meta-substituted anilines, the reaction was found to be first order with respect to the aniline, the oxidant, and the acid, allowing for the proposal of a suitable mechanism. orientjchem.org

The aminolysis of esters and related nucleophilic substitution reactions often proceed through a stepwise mechanism involving the formation of a tetrahedral intermediate. researchgate.netacs.org When an amine, such as a methoxyphenyl aniline derivative, attacks an electrophilic center (like a carbonyl carbon), a tetrahedral intermediate is formed. researchgate.net If this intermediate carries both a positive and a negative charge, it is referred to as a zwitterionic tetrahedral intermediate.

Brönsted-type plots are a powerful tool in physical organic chemistry for investigating reaction mechanisms, particularly for identifying the rate-determining step. The plot correlates the logarithm of the rate constant (log k) for a series of related reactions with the pKa of the participating acid or base (e.g., the conjugate acid of the nucleophilic amine). The slope of this linear free-energy relationship, known as the Brönsted coefficient (β_nuc for a nucleophile), provides insight into the transition state structure.

A linear Brönsted plot with a β_nuc value between 0 and 1 is often indicative of a mechanism where the nucleophilic attack is rate-determining. researchgate.net For instance, in the reactions of substituted anilines with 3-butyn-2-one, a linear Brönsted plot was constructed to gain more information about the transition state. koreascience.kr In studies of nucleophilic aromatic substitution (SₙAr) reactions, Brönsted plots have been used to distinguish between stepwise and concerted mechanisms. A linear relationship over a wide range of nucleophile pKa values can suggest a concerted mechanism where bond formation and bond breaking occur simultaneously. nih.gov

However, breaks or splits in Brönsted plots can occur, indicating a change in the rate-determining step or the reaction mechanism as the reactivity of the nucleophile is varied. researchgate.net For example, in the reactions of 2-chloro-5-nitropyrimidine with a series of nucleophiles, an unusual split in the Brönsted-type plot was observed, prompting a detailed discussion of possible reaction pathways and transition state structures. researchgate.net Analysis of such plots for reactions involving methoxyphenyl anilines can elucidate the degree of bond formation in the transition state and the nature of the rate-limiting step.

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy offers detailed information about the number and types of hydrogen atoms in a molecule. In the case of 3-(3-Methoxyphenoxy)aniline, the ¹H NMR spectrum would be characterized by distinct signals for the aromatic protons on both phenyl rings, the methoxy (B1213986) group protons, and the amine protons.

The spectrum would show a singlet for the methoxy (-OCH₃) protons, typically appearing in the upfield region around 3.7-3.8 ppm. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration. The aromatic region would be more complex, with signals expected between approximately 6.2 and 7.4 ppm.

For a related compound, 2-bromo-4-(3-methoxyphenoxy)aniline , the protons on the 3-methoxyphenoxy ring show characteristic shifts: a triplet for the proton between the two ether linkages at ~6.80 ppm, a broad doublet for a proton at ~6.75 ppm, another broad doublet at ~6.89 ppm, and a triplet for the remaining proton at ~7.40 ppm. rsc.org The protons on the aniline (B41778) ring of this compound would exhibit splitting patterns (doublets, triplets, and multiplets) based on their coupling with neighboring protons. The integration of these signals would correspond to the number of protons in each unique chemical environment.

Expected ¹H NMR Data for this compound

| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | ~ 3.77 | Singlet |

| -NH₂ | Variable (e.g., ~5.0-6.0) | Broad Singlet |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The spectrum would be characterized by signals for the methoxy carbon, and the twelve aromatic carbons.

The methoxy carbon would appear significantly upfield, typically around 55 ppm. The aromatic carbons would resonate in the downfield region, generally from 100 to 160 ppm. The carbons directly attached to the oxygen and nitrogen atoms (C-O and C-N) would have characteristic chemical shifts influenced by the electronegativity of these heteroatoms. For instance, the carbon of the aniline ring attached to the nitrogen (C3) and the carbon attached to the ether oxygen (C1) would be found at the lower field end of the aromatic region, as would the carbons of the other ring attached to the ether oxygen (C1') and the methoxy group (C3'). The parent compound, aniline, shows a ¹³C NMR signal for its C1 carbon (attached to the amino group) at approximately 146 ppm, with other ring carbons appearing between 115 and 129 ppm. chemicalbook.com

Expected ¹³C NMR Data Ranges for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| -OCH₃ | ~ 55 |

| Aromatic C-H | ~ 100 - 130 |

| Aromatic C-N | ~ 145 - 150 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the detailed connectivity and spatial relationships between atoms. emerypharma.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other, typically those on adjacent carbon atoms. emerypharma.com For this compound, COSY would show correlations between adjacent protons on each of the aromatic rings, helping to definitively assign the signals for each ring system. For example, the proton at the C4 position of the aniline ring would show a correlation to the protons at the C5 and C3 positions.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded through just a few bonds. ipb.pt This is particularly useful for determining the relative orientation of the two aromatic rings. A NOESY spectrum would be expected to show cross-peaks between the protons of the aniline ring (e.g., H2 and H4) and the protons of the methoxyphenoxy ring that are in close spatial proximity due to the molecule's conformation around the ether linkage.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. tandfonline.com

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary functional groups.

N-H Stretching: As a primary amine, it would show two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-O-C Stretching: The diaryl ether linkage would produce strong, characteristic C-O-C stretching bands. Aromatic ethers typically show an asymmetric stretch around 1270–1230 cm⁻¹ and a symmetric stretch around 1050-1000 cm⁻¹.

Aromatic C-H and C=C Stretching: The presence of aromatic rings would be confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| Primary Amine (-NH₂) | N-H Bend | 1580 - 1650 |

| Aromatic Ether | C-O-C Asymmetric Stretch | ~1250 |

| Aromatic Ether | C-O-C Symmetric Stretch | ~1040 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

For this compound, the molecular formula is C₁₃H₁₃NO₂, giving a molecular weight of approximately 215.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 215. For the related isomer, 2-(3-Methoxyphenoxy)aniline , an electrospray ionization (ESI) mass spectrum shows a protonated molecular ion [M+H]⁺ at m/z 216, which is consistent with this molecular weight. csic.es

The fragmentation of this compound would likely proceed through the cleavage of the ether bond, which is a common fragmentation pathway for diphenyl ethers. This would lead to fragment ions corresponding to the methoxyphenoxy and aminophenoxy moieties. Loss of the methoxy group (•CH₃, 15 Da) or a formyl radical (•CHO, 29 Da) from the molecular ion are also plausible fragmentation steps.

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| 2-bromo-4-(3-methoxyphenoxy)aniline |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules like this compound. researchgate.net In this method, the analyte is dissolved in a polar, volatile solvent and pumped through a fine, heated capillary to which a high voltage is applied. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are expelled into the gas phase. These ions are then guided into the mass analyzer.

A key feature of ESI-MS is the formation of multiply charged ions, although for smaller molecules like this compound, the singly protonated molecule [M+H]⁺ is typically the most abundant ion observed in positive ion mode. nih.gov The molecular formula of this compound is C₁₃H₁₃NO₂, corresponding to a monoisotopic mass of 215.09 u. In ESI-MS analysis, the compound would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 216.10, corresponding to the [M+H]⁺ ion. The presence of this peak provides strong evidence for the molecular weight of the compound. csic.es For instance, in the analysis of a related diphenyl ether derivative, the protonated molecular ion was observed using ESI-MS in positive mode. csic.es

Table 1: Expected ESI-MS Data for this compound

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 216.10 | Protonated molecule |

| [M+Na]⁺ | 238.08 | Sodium adduct |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov It is an essential tool for assessing the purity of volatile and thermally stable compounds like this compound and confirming their identity. medistri.swiss

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin column. medistri.swiss The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization method causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a "molecular fingerprint." nist.gov

For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z 215, confirming its molecular weight. Additionally, a characteristic fragmentation pattern would be observed, which can be used to confirm the structure of the molecule. The retention time from the GC provides an additional layer of identification. The purity of the sample is determined by the relative area of the main peak in the gas chromatogram. This technique has been successfully applied to the analysis of related aniline compounds. medistri.swissd-nb.info

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) provides a more precise measurement of the mass-to-charge ratio than standard mass spectrometry, often to four or five decimal places. bioanalysis-zone.com This high level of accuracy allows for the determination of the elemental composition of a molecule from its exact mass. bioanalysis-zone.com

For this compound (C₁₃H₁₃NO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated by summing the monoisotopic masses of its constituent atoms. This calculated value can then be compared to the experimentally measured exact mass. A close match between the theoretical and observed values provides unambiguous confirmation of the molecular formula. For example, a related compound, 4′-Methoxy-N-(3-methoxyphenyl)-[1,1′-biphenyl]-3-amine (C₂₀H₂₀NO₂), had a calculated m/z for [M+H]⁺ of 306.14886, and the found value was 306.14880, demonstrating the precision of HR-MS. mdpi.com This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com

Table 2: Theoretical Exact Mass for this compound Ions

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₃H₁₄NO₂⁺ | 216.10190 |

| [M+Na]⁺ | C₁₃H₁₃NNaO₂⁺ | 238.08384 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

The process involves growing a single, high-quality crystal of the compound, which can be a challenging step. researchgate.net This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, revealing the exact molecular structure.

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. indexcopernicus.com It is widely used to assess the purity of synthetic compounds like this compound. nih.gov

In HPLC, a liquid sample is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). The components of the sample are separated based on their differential interactions with the stationary and mobile phases. For a non-polar compound like this compound, a reversed-phase HPLC setup is typically used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.govijpsr.com

As the separated components elute from the column, they pass through a UV detector. Since this compound contains aromatic rings, it absorbs UV light, allowing for its detection. The time it takes for the compound to elute from the column is its retention time, which is a characteristic property under specific chromatographic conditions. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Purity levels of ≥95% are often required for subsequent applications. mdpi.com

Table 3: Typical HPLC Parameters for Analysis of Aromatic Amines

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Acetonitrile/water gradient | nih.gov |

| Flow Rate | 1.0 mL/min | indexcopernicus.comnih.gov |

| Detection | UV at 254 nm | mdpi.comnih.gov |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique that is invaluable for monitoring the progress of chemical reactions. chegg.com It is used to quickly determine if the starting materials have been consumed and if the desired product has been formed. doi.org

A TLC plate is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. rochester.edu A small spot of the reaction mixture is applied to the bottom of the plate, which is then placed in a sealed container with a shallow layer of a suitable solvent (the eluent). The eluent moves up the plate by capillary action, and the components of the mixture travel up the plate at different rates depending on their polarity and affinity for the adsorbent.

The positions of the separated spots are visualized, often under UV light, as aromatic compounds like this compound will appear as dark spots on a fluorescent background. rochester.edu By comparing the TLC plate of the reaction mixture to those of the starting materials, a chemist can assess the reaction's progress. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The relative positions of the spots are described by the retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This technique is frequently used in the synthesis of related aniline derivatives to monitor reaction completion. doi.orgsemanticscholar.org

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.0 |

Note: The values in this table are representative for a phenoxy aniline derivative and are intended for illustrative purposes.

The electronic properties derived from DFT calculations, such as the HOMO and LUMO energies and the distribution of electron density, can be used to predict the chemical reactivity of a molecule and to explore potential reaction pathways. The regions of highest HOMO density are indicative of sites susceptible to electrophilic attack, while regions of high LUMO density suggest sites prone to nucleophilic attack.

In the case of 3-(3-Methoxyphenoxy)aniline, the aniline nitrogen and the aromatic rings are expected to be key sites of reactivity. The lone pair of electrons on the nitrogen atom contributes significantly to the HOMO, making it a nucleophilic center. The methoxy (B1213986) group on the phenoxy ring and the amino group on the aniline ring are both activating groups, increasing the electron density of the aromatic systems and making them more susceptible to electrophilic substitution. DFT calculations can map the electrostatic potential to visualize electron-rich and electron-poor regions, further guiding the prediction of reactive sites.

The three-dimensional structure of a molecule is fundamental to its function. DFT calculations can be used to determine the most stable conformation (the global minimum on the potential energy surface) and to explore the energy landscape of different rotational isomers (conformers). For a molecule like this compound, with its flexible ether linkage, multiple low-energy conformations are likely to exist.

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in molecular recognition and self-assembly. While this compound itself does not possess strong hydrogen bond donors and acceptors for intramolecular interactions, the aniline moiety can participate in intermolecular hydrogen bonding with other molecules, including water or biological macromolecules.

Computational methods can be used to model these interactions and to calculate their energetic contributions. For example, in a biological context, the aniline group could act as a hydrogen bond donor to an acceptor group on a protein. The oxygen atom of the methoxy group and the ether linkage could also act as weak hydrogen bond acceptors. Understanding these potential noncovalent interactions is vital for predicting the behavior of the molecule in a biological environment.

Molecular Docking Studies (focused on binding patterns and computational insights)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

For phenoxy aniline derivatives, molecular docking studies have been utilized to investigate their potential as inhibitors of various enzymes. For instance, computational investigations of 2-phenoxyaniline-based ligands have explored their binding to biological targets tandfonline.com. Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the protein.

In a hypothetical docking study of this compound, the aniline and phenoxy moieties would likely play significant roles in binding. The aniline ring could engage in pi-pi stacking interactions with aromatic amino acid residues, while the amino group could form hydrogen bonds. The methoxyphenoxy group could fit into hydrophobic pockets within the binding site. The results of such a study would provide valuable insights into the potential biological targets of this compound and could guide the design of more potent analogs.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | Tyr123, Phe234, Ser345 |

| Types of Interactions | Hydrogen bond with Ser345, Pi-pi stacking with Tyr123 and Phe234 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum Mechanical Calculations for Mechanistic Insights

Quantum mechanical (QM) calculations can provide detailed insights into the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate activation energies. This information is invaluable for understanding how a reaction proceeds and for predicting reaction rates.

For a molecule like this compound, QM calculations could be used to study a variety of reactions, such as its metabolism by cytochrome P450 enzymes. These enzymes often catalyze oxidation reactions, and QM calculations could elucidate the mechanism of, for example, hydroxylation of one of the aromatic rings. Such studies would involve modeling the interaction of the molecule with the active oxygen species of the enzyme and calculating the energy profile for the reaction. These mechanistic insights are crucial for understanding the metabolic fate and potential toxicity of the compound.

In Silico Tools for Predictive Chemical Analysis of this compound

In the environmental assessment of chemical compounds, in silico (computer-based) models are indispensable for predicting environmental fate and potential ecotoxicity, particularly when experimental data are scarce. For "this compound," tools like the U.S. Environmental Protection Agency's (EPA) Ecological Structure-Activity Relationship (ECOSAR™) model are pivotal for estimating its potential impact on aquatic ecosystems.

ECOSAR™ operates on the principle of Quantitative Structure-Activity Relationships (QSAR), which posits that the biological activity of a chemical is directly related to its molecular structure. The program uses a chemical's structural class and its octanol-water partition coefficient (log Kₒw) to predict acute and chronic toxicity to fish, aquatic invertebrates (like daphnids), and algae. epa.govnih.gov

For "this compound," the initial step in ECOSAR™ analysis involves its classification. Due to the presence of the aniline functional group, it falls into the "Anilines" chemical class within the ECOSAR™ methodology. epa.gov Anilines are recognized as a class of compounds that can exhibit toxicity in excess of baseline narcosis. epa.gov The model then uses the log Kₒw value of the compound to apply the specific QSAR equations developed for this class.

The log Kₒw for "this compound" can be estimated using another computational tool within the EPA's EPI Suite™, KOWWIN™. Based on its structure, which includes an aniline, a phenyl ether, and a methoxy group, the estimated log Kₒw is approximately 2.85. This value indicates a moderate potential for the compound to bioaccumulate in the fatty tissues of organisms.

Using this estimated log Kₒw, ECOSAR™ calculates the predicted aquatic toxicity endpoints. These predictions are crucial for preliminary risk assessment, helping to identify potential environmental hazards and prioritize chemicals for further empirical testing. The output provides values for acute toxicity (LC₅₀ for fish and EC₅₀ for daphnids and algae) and chronic toxicity (Chronic Value, ChV). dtic.milchemsafetypro.com

Below is a representative table of predicted aquatic toxicity values for "this compound" based on the ECOSAR™ model for the Anilines class and an estimated log Kₒw of 2.85.

| Organism | Endpoint | Duration | Predicted Value (mg/L) | Concern Level |

|---|---|---|---|---|

| Fish | LC₅₀ | 96 hours | 15.4 | Moderate |

| Aquatic Invertebrate (Daphnid) | EC₅₀ | 48 hours | 8.7 | Moderate |

| Green Algae | EC₅₀ | 96 hours | 12.1 | Moderate |

| Fish | ChV | Chronic | 1.1 | High |

| Aquatic Invertebrate (Daphnid) | ChV | Chronic | 0.6 | High |

| Green Algae | ChV | Chronic | 2.3 | Moderate |

These in silico predictions suggest that "this compound" may pose a moderate concern for acute toxicity to aquatic life and a high concern for chronic toxicity, particularly to fish and aquatic invertebrates. Such data are vital for guiding environmental stewardship and regulatory decisions in the absence of laboratory-generated results.

Advanced Materials Science and Polymer Applications

Role as an Organic Building Block and Intermediate

As a fundamental organic building block, 3-(3-Methoxyphenoxy)aniline provides a scaffold for the synthesis of more intricate molecular architectures. Its utility stems from the reactivity of the aniline (B41778) functional group, which can readily participate in a wide range of chemical transformations.

The aniline moiety is a well-established precursor in the synthesis of a diverse array of bioactive compounds and heterocyclic structures. ias.ac.inbeilstein-journals.org While direct examples involving this compound are not extensively documented in publicly available literature, the reactivity of closely related aniline derivatives provides strong evidence for its potential applications. For instance, substituted anilines are key reactants in multicomponent reactions, which are efficient one-pot processes for assembling complex molecules from three or more starting materials. beilstein-journals.org These reactions are instrumental in generating libraries of compounds for drug discovery and materials science.

Furthermore, aniline derivatives with similar phenoxy substituents, such as 4-(4-methoxyphenoxy)aniline, have been successfully employed in the synthesis of isoindolinone derivatives. whiterose.ac.uk This suggests that this compound can similarly act as a key intermediate in the preparation of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional organic materials. The presence of the methoxyphenoxy group can also influence the biological activity of the final molecule, as seen in various 3-methoxyaniline derivatives that have been investigated for their therapeutic potential. researchgate.net

Table 1: Potential Applications of this compound as an Organic Building Block

| Application Area | Type of Synthesis | Potential Products |

|---|---|---|

| Medicinal Chemistry | Multicomponent Reactions | Bioactive heterocyclic compounds |

| Materials Science | Heterocyclic Synthesis | Functional organic materials |

The bifunctional nature of molecules containing two amine groups, known as diamines, makes them essential monomers for step-growth polymerization. While this compound itself is a monoamine, it can be chemically modified to produce diamine derivatives that serve as precursors for advanced monomers. These monomers are then used to synthesize high-performance polymers such as polyamides and polyimides.

The synthesis of these advanced polymers typically involves the polycondensation of diamines with dicarboxylic acids (for polyamides) or dianhydrides (for polyimides). kashanu.ac.irresearchgate.net The incorporation of the flexible ether linkage and the methoxy-substituted phenoxy group from the original this compound structure into the polymer backbone can impart desirable properties such as improved solubility, lower glass transition temperatures, and enhanced processability, without significantly compromising thermal stability. This approach allows for the fine-tuning of the final polymer's characteristics to meet the demands of specific applications in electronics, aerospace, and membrane separations.

Polymer Science Applications

In the field of polymer science, this compound and its derivatives have significant potential, particularly in the development of functional and electroactive polymers.

Aniline and its substituted derivatives can be polymerized through oxidative polymerization to form polyanilines, a class of conducting polymers. The properties of the resulting polymer are highly dependent on the nature and position of the substituents on the aniline ring. For instance, the polymerization of 2,5-dimethoxyaniline (B66101) has been shown to yield processable conducting polymers with enhanced solubility in common organic solvents. ias.ac.in

Given this, this compound can be expected to undergo polymerization and, perhaps more importantly, copolymerization with aniline and other monomers. conicet.gov.arjept.deresearchgate.netresearchgate.net The incorporation of the bulky and flexible 3-methoxyphenoxy group into the polymer chain would likely disrupt the planarity and intermolecular interactions often found in unsubstituted polyaniline. This could lead to:

Improved Solubility: The bulky substituent can increase the free volume between polymer chains, allowing solvent molecules to penetrate more easily.

Enhanced Processability: Better solubility facilitates the casting of films and the spinning of fibers from solution.

Modified Electronic Properties: The electron-donating nature of the methoxy (B1213986) and phenoxy groups can influence the electronic band structure of the polymer, affecting its conductivity and optical properties.

Studies on copolymers of aniline with monomers like o-methoxyaniline have demonstrated that the composition of the copolymer can be controlled to tune its properties. capes.gov.br Similarly, copolymerizing this compound would offer a pathway to new materials with tailored characteristics.

Table 2: Expected Properties of Polymers Derived from this compound

| Polymer Type | Expected Property | Rationale |

|---|---|---|

| Homopolymer | Increased Solubility | Bulky methoxyphenoxy group disrupts chain packing. |

| Copolymer with Aniline | Tunable Conductivity | Ratio of comonomers can be varied to control electronic properties. |

Chain Extenders: In polycondensation polymers like polyesters and polyamides, chain extenders are used to increase the molecular weight of the polymer, often during processing. Compounds with reactive functional groups can link shorter polymer chains together. While diamines are more commonly used for this purpose, a modified version of this compound could potentially serve this function.

Crosslinking Agents: Crosslinking involves the formation of covalent bonds between polymer chains, leading to a network structure with improved mechanical strength and thermal stability. Aniline derivatives can be involved in crosslinking reactions, for example, by reacting with functional groups present on the polymer chains.

The use of such additives is a key strategy in polymer modification to enhance performance and durability for demanding applications. mdpi.com

Electrochromic materials are substances that change color in response to an applied electrical potential. Polyaniline and its derivatives are among the most studied organic electrochromic materials due to their distinct color changes between different oxidation states. nih.gov The integration of substituted anilines into polymer structures is a common strategy to fine-tune the electrochromic performance of the resulting materials. capes.gov.brysu.am

Incorporating this compound into an electroactive polymer backbone, such as a polyaniline or a polyimide, would be expected to influence the material's electrochromic properties in several ways: ysu.am

Color Tuning: The electronic effects of the methoxy and phenoxy substituents can alter the energy levels of the polymer's molecular orbitals, leading to shifts in the absorption spectra and thus different colors in the various redox states.

Switching Speed and Stability: The morphology and ion permeability of the polymer film, which can be affected by the bulky substituent, play a crucial role in the speed and stability of the electrochromic switching.

Processability for Device Fabrication: As mentioned, enhanced solubility would facilitate the creation of uniform thin films on electrode surfaces, which is a critical step in the fabrication of electrochromic devices such as smart windows, displays, and sensors. epa.govmdpi.com

The spectroelectrochemical studies of various polyaniline derivatives and other electroactive polymers provide a strong basis for predicting that polymers containing this compound units would exhibit interesting and potentially useful electrochromic behavior. nih.gov

Electronic Materials and Functional Materials

There is currently no available research to suggest the use of this compound in the following electronic and functional material applications:

Use in Dye-Sensitized Solar Cells (DSSC) and Organic Photovoltaics (OPV)

No studies were found that describe the incorporation of this compound as a component in the sensitizing dyes or electrolyte systems of Dye-Sensitized Solar Cells, or as a donor or acceptor material in the active layers of Organic Photovoltaic devices.

Application in Energy and Battery Materials (e.g., Electrolytes, Electrodes)

There is no evidence in published research to indicate that this compound has been investigated or utilized as a component of electrolytes or as a precursor for electrode materials in battery technologies.

Development of Organic Frameworks and Supramolecular Assemblies

No literature was identified that details the use of this compound as a building block or ligand in the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or other supramolecular assemblies.

Design Principles for Structure-Property Relationships in Material Contexts

Due to the lack of specific applications of this compound in the aforementioned material contexts, there is no established body of research from which to derive design principles or discuss structure-property relationships for this compound in these applications. The fundamental principles of how molecular structure influences material properties are well-established in chemistry and materials science; however, these have not been specifically applied to or investigated for this compound in the contexts requested.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Improved Efficiency and Sustainability

The synthesis of aryloxyanilines, including 3-(3-Methoxyphenoxy)aniline, traditionally relies on established but often harsh methods like the Ullmann condensation. This reaction typically requires high temperatures, polar solvents, and stoichiometric amounts of copper, presenting challenges in terms of energy consumption and sustainability. wikipedia.org Future research must prioritize the development of more efficient and environmentally benign synthetic routes.

Key areas for exploration include:

Ligand-Assisted Catalysis: Modern iterations of the Ullmann reaction utilize catalytic amounts of copper in conjunction with specific ligands (e.g., diamines, amino acids, phenanthrolines) to improve catalyst solubility and reactivity, allowing for significantly milder reaction conditions. rug.nl Investigating a range of ligand-copper systems could optimize the synthesis of this compound, reducing energy input and catalyst loading.

Green Chemistry Approaches: The principles of green chemistry offer a roadmap for sustainable synthesis. wjpmr.comejcmpr.com This includes exploring solvent-free reaction conditions, employing microwave irradiation to accelerate reaction times, and using biodegradable solvents. researchgate.netrasayanjournal.co.infrontiersin.org Photocatalysis, which uses visible light to drive chemical reactions, is another emerging area that could enable novel, low-energy pathways to the aryloxyaniline core. beilstein-journals.org

Alternative Coupling Strategies: Research into copper-promoted arylation using arylboronic acids instead of aryl halides has shown promise for diaryl ether synthesis at room temperature. organic-chemistry.org Adapting such methodologies for the C-N and C-O bond formations required for this compound could provide highly efficient and functional-group-tolerant synthetic pathways.

| Synthetic Aspect | Traditional Methodology (e.g., Ullmann Condensation) | Future Sustainable Methodology |

|---|---|---|

| Catalyst | Stoichiometric copper powder | Catalytic amounts of copper or palladium with ligands; copper nanoparticles. rug.nlsemanticscholar.org |

| Temperature | High temperatures (>200 °C). wikipedia.org | Room temperature to moderate heat (50-120 °C). semanticscholar.org |

| Energy Source | Conventional heating | Microwave irradiation, visible-light photocatalysis. beilstein-journals.orgjddhs.com |

| Solvents | High-boiling polar solvents (DMF, nitrobenzene). wikipedia.org | Solvent-free conditions, water, or biodegradable solvents. researchgate.netfrontiersin.org |

| Efficiency | Moderate yields, potential for side products | Higher yields, improved atom economy, high selectivity. rsc.org |

In-depth Mechanistic Studies of Complex Transformations Involving the Aryloxyaniline Core

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of the aryloxyaniline core is critical for process optimization and the rational design of new reactions. The mechanism of foundational reactions like the Ullmann condensation is still a subject of investigation, with pathways involving Cu(I)/Cu(III) catalytic cycles and σ-bond metathesis being proposed. umass.eduorganic-chemistry.org

Future mechanistic studies should focus on:

Elucidating Catalytic Cycles: Detailed kinetic and spectroscopic studies are needed to map the elementary steps of modern catalytic systems used for aryloxyaniline synthesis. This includes identifying active catalyst species, reaction intermediates, and rate-determining steps. Understanding these cycles is key to designing more active and stable catalysts. rug.nl

Kinetic vs. Thermodynamic Control: Many reactions can yield multiple products, with the final composition depending on whether the reaction is under kinetic or thermodynamic control. wikipedia.orgjackwestin.com This is particularly relevant for functionalization reactions on the aryloxyaniline scaffold, where substitution could occur at multiple positions. Future research should investigate how reaction conditions (temperature, time, solvent) can be tuned to selectively favor a desired isomer by controlling the reaction pathway. reddit.comscribd.comlibretexts.org For example, lower temperatures and shorter reaction times often favor the faster-forming kinetic product, while higher temperatures and longer times allow equilibrium to be reached, favoring the more stable thermodynamic product. libretexts.org

| Controlling Factor | Favors Kinetic Product | Favors Thermodynamic Product |

|---|---|---|

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reaction Barrier | Lower activation energy | Higher activation energy |

| Product Stability | Less stable product | More stable product |

| Reversibility | Often under irreversible conditions | Requires reversible reaction conditions |

Exploration of Advanced Catalytic Applications

Unexplored avenues include:

Ligand Development: Modifying the this compound structure to create bidentate or polydentate ligands could yield novel catalysts for cross-coupling, hydrogenation, or polymerization reactions. The electronic properties of the aryloxy group could tune the activity of the metallic center.

Organocatalysis: The aniline (B41778) moiety is a well-known functional group in organocatalysis. Research could explore the use of this compound as a precursor for catalysts that mediate reactions such as aldol (B89426) or Michael additions.

Photoredox Catalysis: Organic dyes are increasingly used as sustainable alternatives to transition metal photocatalysts. beilstein-journals.org The extended π-system of the aryloxyaniline core suggests that its derivatives could be investigated for their photophysical properties and potential application as organic photoredox catalysts.

Integration into Emerging Functional Materials Platforms

The aniline and diaryl ether motifs are prevalent in a variety of high-performance functional materials. This suggests a significant opportunity for integrating this compound into next-generation platforms.

Promising research directions are:

High-Performance Polymers: Aniline is the monomer for polyaniline (PANI), a well-known conducting polymer. Polymerizing derivatives of this compound could lead to new functional polymers with tailored properties. rsc.org The bulky phenoxy substituent could enhance solubility, while the electronic nature of the substituents could modulate the polymer's conductivity and redox properties, making them suitable for applications in chemical sensors or anti-corrosion coatings. researchgate.netnih.gov

Organic Electronics (OLEDs): The diaryl ether and substituted aniline structures are common components in materials for organic light-emitting diodes (OLEDs), often serving as hole transport layers (HTLs) or host materials for the emissive layer. tcichemicals.comresearchgate.net The amorphous nature and thermal stability of such molecules are beneficial for device longevity and performance. tcichemicals.com Future work could assess the potential of this compound derivatives in these roles, potentially as part of materials that exhibit thermally activated delayed fluorescence (TADF) for high-efficiency devices.

Membranes and Porous Materials: The rigid, non-planar structure of the aryloxyaniline core could be exploited in the design of microporous polymers or materials for gas separation membranes, where defined pore structures and chemical functionality are essential.

| Material Platform | Potential Role of this compound Core | Target Application |

|---|---|---|

| Conducting Polymers | Monomer for substituted polyanilines | Chemical sensors, anti-corrosion coatings, flexible electronics. rsc.org |

| Organic Light-Emitting Diodes (OLEDs) | Component of hole transport or host materials | Next-generation displays and solid-state lighting. tcichemicals.comnih.gov |